![molecular formula C17H12Cl2N2OS B2617537 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile CAS No. 2034263-45-9](/img/structure/B2617537.png)

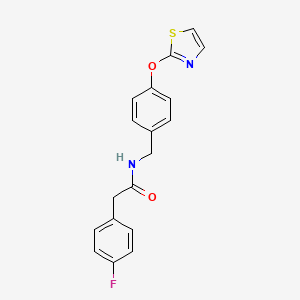

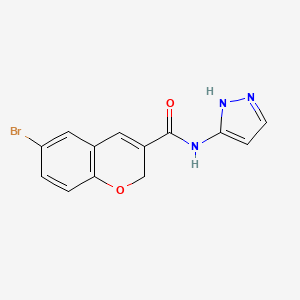

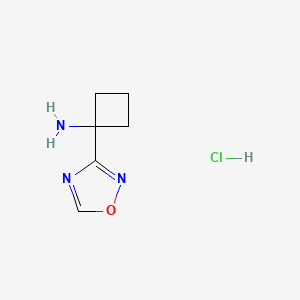

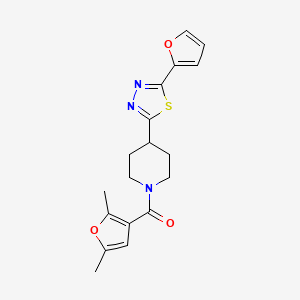

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)benzonitrile” appears to contain a thiazolidine core, which is a type of heterocyclic compound containing sulfur and nitrogen . Thiazolidines are interesting because they are naturally present in proteins as N-terminal cysteine .

Synthesis Analysis

Thiazolidines can be synthesized through the reaction of 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and does not require any catalyst . It’s also worth noting that the reaction kinetics are fast between 1,2-aminothiols and aldehydes .Scientific Research Applications

Synthesis and Structural Properties

Research on related thiazolidine compounds has explored their synthetic routes and structural properties. For instance, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrated the versatility of thiazolidine derivatives in organic synthesis. These compounds were synthesized through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, showcasing the potential of thiazolidine scaffolds in the development of new molecules with varied applications (Issac & Tierney, 1996).

Pharmacological Evaluation

Benzofused thiazole derivatives, including those related to the thiazolidine core structure, have been evaluated for their potential as antioxidant and anti-inflammatory agents. The study highlighted the synthesis and pharmacological evaluation of these compounds, indicating their significant anti-inflammatory and antioxidant activities. This underlines the therapeutic potential of thiazolidine derivatives in medicinal chemistry and their role in developing new treatment options (Raut et al., 2020).

Importance in Medicinal Chemistry

The benzothiazole derivatives, sharing a close structural relationship with thiazolidine-based compounds, have been extensively studied for their varied biological activities. These activities include antimicrobial, anti-inflammatory, and antitumor effects, showcasing the significance of the thiazolidine core in drug development and medicinal chemistry. The review of benzothiazole derivatives emphasizes their role as a crucial scaffold in the design of new bioactive molecules (Bhat & Belagali, 2020).

Optoelectronic Materials

The exploration of heterocyclic compounds like quinazolines and pyrimidines, related to thiazolidine derivatives, for optoelectronic applications demonstrates the broad utility of these compounds beyond pharmacological interests. Their use in creating novel materials for electronic devices and sensors underlines the versatility of thiazolidine-based structures in various scientific and industrial applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to interact with various biological targets due to their diverse biological properties .

Mode of Action

Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazolidine derivatives are known to influence various biochemical pathways, leading to diverse biological responses .

Pharmacokinetics

Thiazolidine derivatives, in general, have been studied for their pharmacokinetic properties, which influence their bioavailability .

Result of Action

Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Action Environment

The stability of thiazolidine derivatives has been studied under physiological conditions .

Future Directions

Properties

IUPAC Name |

3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-14-5-4-13(9-15(14)19)17-21(6-7-23-17)16(22)12-3-1-2-11(8-12)10-20/h1-5,8-9,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDMIHPTASZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2617467.png)

![4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2617469.png)

![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)

![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2617476.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2617477.png)